molecular formula C11H17N3O3 B3139981 ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate CAS No. 477862-85-4

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate

Cat. No.: B3139981
CAS No.: 477862-85-4
M. Wt: 239.27 g/mol
InChI Key: HOMQGIUCPBPKMP-LCYFTJDESA-N
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Description

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate is a chemical compound with a complex structure that includes a cyano group, a hydrazone moiety, and an ester functional group

Preparation Methods

The synthesis of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate typically involves the reaction of ethyl cyanoacetate with hydrazine derivatives under specific conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate involves its interaction with various molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can be utilized in catalysis or as sensors. Additionally, the cyano group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate can be compared with similar compounds such as ethyl (2-cyanoacetyl)carbamate and other hydrazone derivatives. These compounds share similar functional groups but differ in their specific structures and reactivity. The unique combination of the cyano, hydrazone, and ester groups in this compound makes it particularly useful in applications requiring specific reactivity and stability .

Properties

IUPAC Name

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-4-17-11(16)7-9(8(2)3)13-14-10(15)5-6-12/h8H,4-5,7H2,1-3H3,(H,14,15)/b13-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMQGIUCPBPKMP-LCYFTJDESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CC#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CC#N)/C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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